molecular formula C7H16ClO2P B14559548 Ethyl (2-chloroethyl)propan-2-ylphosphinate CAS No. 61752-94-1

Ethyl (2-chloroethyl)propan-2-ylphosphinate

Cat. No.: B14559548
CAS No.: 61752-94-1
M. Wt: 198.63 g/mol
InChI Key: GJNCUBDZFZEGSY-UHFFFAOYSA-N
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Description

Ethyl (2-chloroethyl)propan-2-ylphosphinate is an organophosphorus compound with a unique structure that includes both ethyl and 2-chloroethyl groups attached to a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-chloroethyl)propan-2-ylphosphinate typically involves the reaction of ethyl phosphinate with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-chloroethyl)propan-2-ylphosphinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The phosphinate moiety can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form phosphine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). The reaction is typically carried out in polar solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Substituted phosphinates with various functional groups.

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

Scientific Research Applications

Ethyl (2-chloroethyl)propan-2-ylphosphinate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of Ethyl (2-chloroethyl)propan-2-ylphosphinate involves its interaction with nucleophiles and electrophiles. The chloroethyl group acts as a leaving group in nucleophilic substitution reactions, allowing the phosphinate moiety to form covalent bonds with various nucleophiles. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Ethyl phosphinate: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.

    2-Chloroethyl phosphinate: Similar structure but without the ethyl group, affecting its solubility and reactivity.

    Propan-2-yl phosphinate: Lacks the chloroethyl group, resulting in different chemical properties.

Uniqueness

Ethyl (2-chloroethyl)propan-2-ylphosphinate is unique due to the presence of both ethyl and 2-chloroethyl groups, which confer distinct reactivity and solubility properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61752-94-1

Molecular Formula

C7H16ClO2P

Molecular Weight

198.63 g/mol

IUPAC Name

2-[2-chloroethyl(ethoxy)phosphoryl]propane

InChI

InChI=1S/C7H16ClO2P/c1-4-10-11(9,6-5-8)7(2)3/h7H,4-6H2,1-3H3

InChI Key

GJNCUBDZFZEGSY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCl)C(C)C

Origin of Product

United States

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